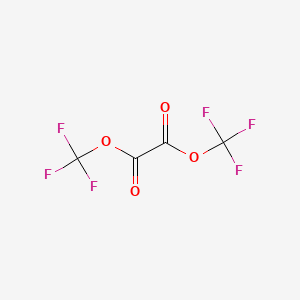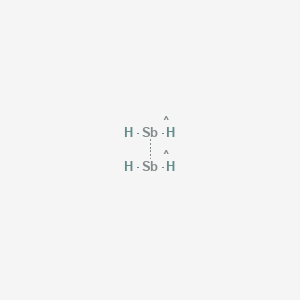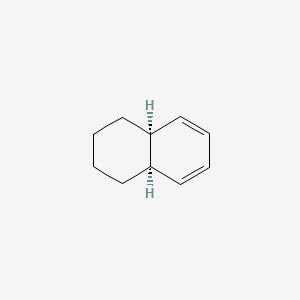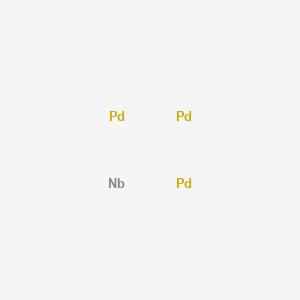
Niobium--palladium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium–palladium (1/3) is a compound consisting of niobium and palladium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electrochemistry. Niobium and palladium are both transition metals, and their combination results in a compound that exhibits unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of niobium–palladium (1/3) can be achieved through various methods, including sol-gel synthesis, chemical vapor deposition, and co-precipitation. One common method involves the reduction of niobium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of niobium–palladium (1/3) often involves the use of high-purity niobium and palladium precursors. The process may include steps such as melting, alloying, and casting to produce the compound in bulk quantities. Advanced techniques like electron beam melting and arc melting are also employed to achieve high purity and homogeneity.
化学反応の分析
Types of Reactions: Niobium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with halogens to form niobium and palladium halides. It also participates in electrochemical reactions, making it a valuable catalyst in fuel cells and other electrochemical devices.
Common Reagents and Conditions: Common reagents used in reactions involving niobium–palladium (1/3) include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium–palladium (1/3) include niobium and palladium halides, oxides, and other coordination compounds. These products are often characterized by their unique electronic and catalytic properties.
科学的研究の応用
Niobium–palladium (1/3) has a wide range of applications in scientific research:
Chemistry: In chemistry, niobium–palladium (1/3) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique catalytic properties make it an essential component in the development of new chemical processes.
Biology: In biological research, niobium–palladium (1/3) is explored for its potential use in biomedical applications, such as drug delivery systems and imaging agents. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for medical research.
Medicine: In medicine, niobium–palladium (1/3) is investigated for its potential use in cancer therapy and diagnostic imaging. Its ability to target specific cells and tissues, combined with its unique electronic properties, makes it a valuable tool in medical research.
Industry: In industrial applications, niobium–palladium (1/3) is used in the production of high-performance materials, such as superconductors and advanced alloys. Its unique properties contribute to the development of new technologies and materials with enhanced performance and durability.
作用機序
The mechanism of action of niobium–palladium (1/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. In biological systems, niobium–palladium (1/3) can interact with cellular components, influencing cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
類似化合物との比較
- Niobium–platinum (1/3)
- Niobium–rhodium (1/3)
- Niobium–iridium (1/3)
Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
特性
CAS番号 |
12034-69-4 |
|---|---|
分子式 |
NbPd3 |
分子量 |
412.2 g/mol |
IUPAC名 |
niobium;palladium |
InChI |
InChI=1S/Nb.3Pd |
InChIキー |
FYBRKCKERYCKEZ-UHFFFAOYSA-N |
正規SMILES |
[Nb].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


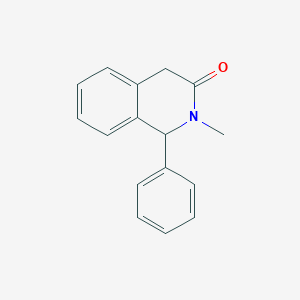


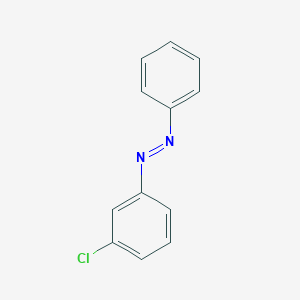
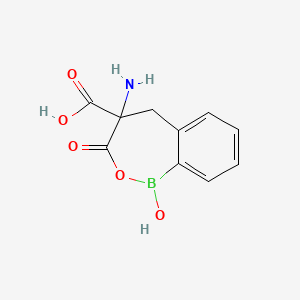

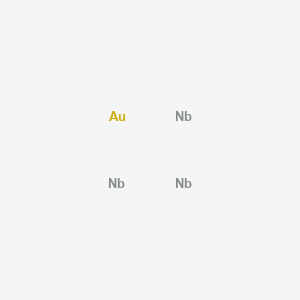
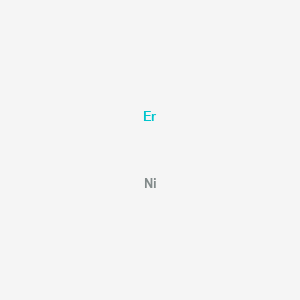
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

